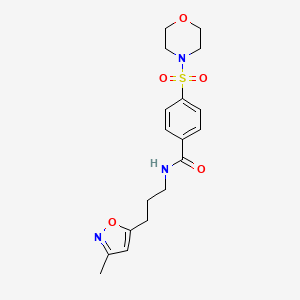![molecular formula C14H9Cl2N7 B2738033 3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164552-63-9](/img/structure/B2738033.png)
3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several interesting functional groups. It has a 2,4-dichlorophenyl group, which is a type of halogenated aromatic group. It also contains two 1,2,4-triazole rings, which are a type of heterocyclic aromatic ring containing two nitrogen atoms . Finally, it has an acrylonitrile group, which is a type of unsaturated nitrile .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the acrylonitrile group. The electron-withdrawing nature of the dichlorophenyl and acrylonitrile groups could potentially have interesting effects on the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dichlorophenyl and acrylonitrile groups could potentially make the compound relatively polar . The aromatic rings could contribute to its stability and potentially also its solubility in various solvents .Scientific Research Applications
Synthesis and Chemical Properties
- Research has explored the synthesis of related acrylonitriles and their reactions to form compounds with potential applications in various fields, including materials science and organic synthesis. For example, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol has been shown to lead to derivatives that can undergo further transformations, potentially useful for introducing various biophoric sites into molecules (Shablykin et al., 2010).
Photophysical Properties and Applications
- Investigations into the photophysical properties of acrylonitrile derivatives have been conducted to assess their potential in optoelectronic devices and as corrosion inhibitors. For instance, novel photo-cross-linkable polymers based on acrylonitrile derivatives have been evaluated for their inhibitory action in corrosion protection, showcasing their efficiency and potential application in protecting metal surfaces (Baskar et al., 2014).
Anticancer and Antibacterial Activities
- Some acrylonitrile derivatives have been synthesized and tested for their in vitro cytotoxic potency against various cancer cell lines, indicating potential applications in cancer therapy. Structure-activity relationships have highlighted the flexibility of substituents at certain positions, influencing the compounds' potency against cancer cells. For example, certain derivatives have shown significant cytotoxic activities, suggesting their potential as novel anticancer agents (Sa̧czewski et al., 2004).
Corrosion Inhibition
- Acrylonitrile derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Their efficiency, characterized by electrochemical methods and adsorption isotherms, suggests their application in extending the lifespan of metal components in corrosive conditions (Baskar et al., 2014).
Organic Solar Cells
- The use of acrylonitrile derivatives as electron acceptors in bulk heterojunction organic solar cells has been studied, with a focus on their optical, electronic properties, and photovoltaic performance. This research indicates their potential role in improving the efficiency and performance of organic solar cells (Kazici et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N7/c15-11-2-1-9(12(16)4-11)3-10(5-17)14-20-13(21-22-14)6-23-8-18-7-19-23/h1-4,7-8H,6H2,(H,20,21,22)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQUWCDWHPQMHZ-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)
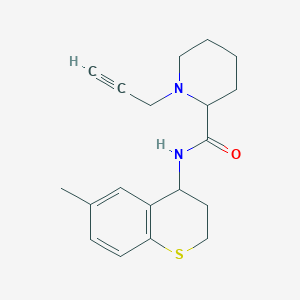
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)
![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)
amino}acetamide](/img/structure/B2737956.png)
![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2737958.png)
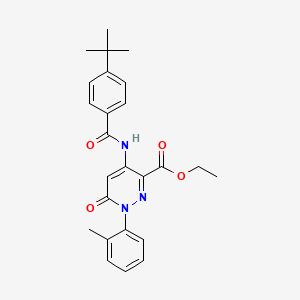
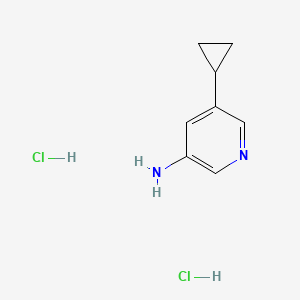
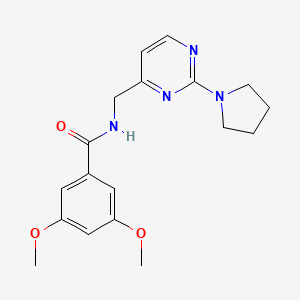
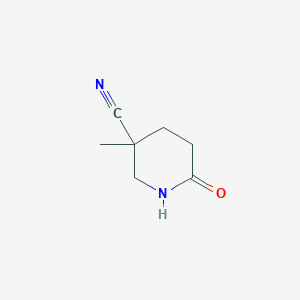
![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737971.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)
